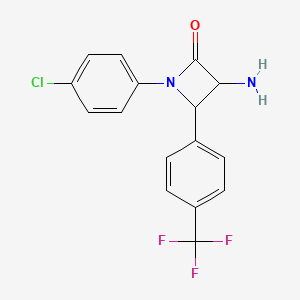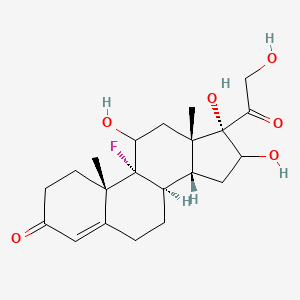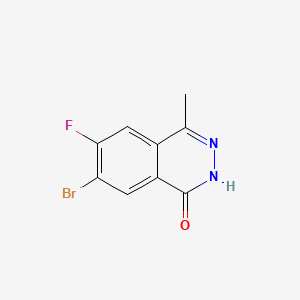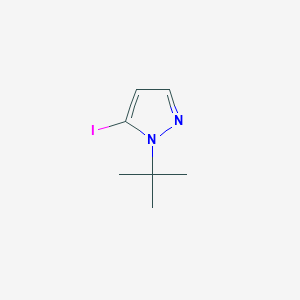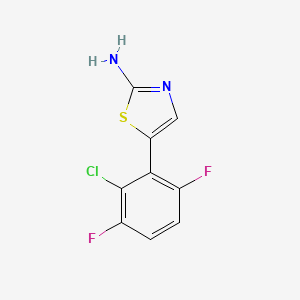
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-3,6-difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine typically involves the reaction of 2-chloro-3,6-difluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form various derivatives.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .
Aplicaciones Científicas De Investigación
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: It has potential anticancer properties and is being investigated for its efficacy against various cancer cell lines.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,5-Difluorophenyl)thiazol-2-amine
- 5-(2-Chloro-4-fluorophenyl)thiazol-2-amine
- 5-(2-Bromo-3,6-difluorophenyl)thiazol-2-amine
Uniqueness
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and fluorine atoms enhances its reactivity and potential efficacy in various applications .
Propiedades
Fórmula molecular |
C9H5ClF2N2S |
|---|---|
Peso molecular |
246.66 g/mol |
Nombre IUPAC |
5-(2-chloro-3,6-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClF2N2S/c10-8-5(12)2-1-4(11)7(8)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |
Clave InChI |
UCKVBOODUXZIFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C2=CN=C(S2)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


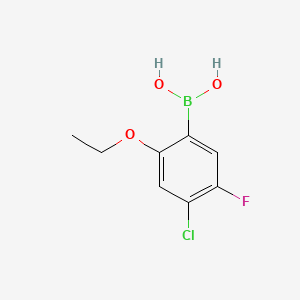
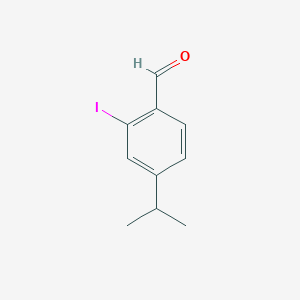
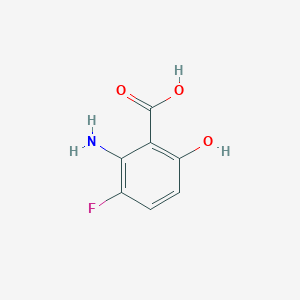

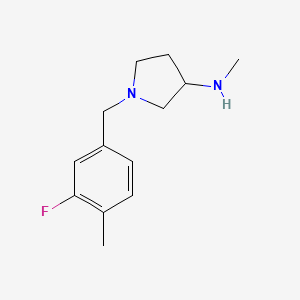
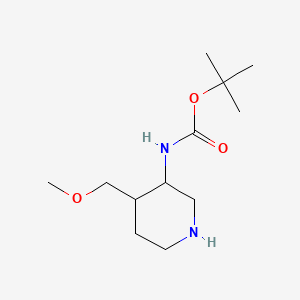
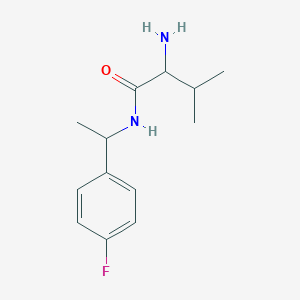
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
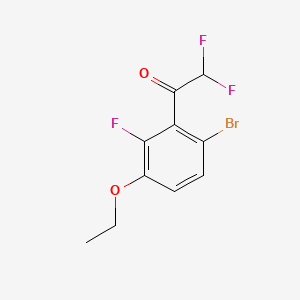
![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
